2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde
CAS No.: 893735-17-6
Cat. No.: VC11684870
Molecular Formula: C13H9FO2
Molecular Weight: 216.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893735-17-6 |
|---|---|
| Molecular Formula | C13H9FO2 |
| Molecular Weight | 216.21 g/mol |
| IUPAC Name | 5-(2-fluorophenyl)-2-hydroxybenzaldehyde |
| Standard InChI | InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)9-5-6-13(16)10(7-9)8-15/h1-8,16H |
| Standard InChI Key | PQOPUASUCLQCQV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C=O)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)C=O)F |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a biphenyl core with three distinct functional groups:
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Fluorine atom at the 2' position of the second aromatic ring, enhancing electronegativity and metabolic stability.
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Hydroxyl group (-OH) at the 4 position, contributing to hydrogen-bonding capacity and solubility.
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Aldehyde group (-CHO) at the 3 position, enabling participation in condensation and nucleophilic addition reactions.
The IUPAC name, 5-(2-fluorophenyl)-2-hydroxybenzaldehyde, reflects this substitution pattern. Its planar biphenyl system allows for π-π stacking interactions, while the fluorine atom introduces steric and electronic effects that modulate reactivity.
Table 1: Key Physicochemical Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₃H₉FO₂ |
| Molecular Weight | 216.21 g/mol |
| SMILES Notation | C1=CC=C(C(=C1)F)C2=CC(=C(C=C2)O)C=O |
| LogP (Partition Coefficient) | 2.88 (predicted) |
| Topological Polar Surface Area | 46.53 Ų |
The logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area indicates potential for hydrogen-bonding interactions, critical for biological activity.
Synthesis and Optimization
Primary Synthetic Routes
The synthesis of 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde typically employs cross-coupling reactions, with the Suzuki-Miyaura reaction being the most widely used method.
Suzuki-Miyaura Coupling
Reagents:
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3-Bromo-4-hydroxybenzaldehyde (aryl halide)
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2-Fluorophenylboronic acid (boronic acid)
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Palladium catalyst (e.g., Pd(PPh₃)₄)
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Base (e.g., Na₂CO₃)
Procedure:
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The aryl halide and boronic acid undergo coupling in a mixture of toluene/water (3:1) at 80°C for 12 hours.
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The reaction is monitored via thin-layer chromatography (TLC).
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Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) to yield the biphenyl aldehyde.
Yield: ~65–70% (reported for analogous compounds).
Challenges and Solutions
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Aldehyde Sensitivity: The aldehyde group is prone to oxidation during synthesis. Use of inert atmospheres (N₂/Ar) and low temperatures mitigates this issue.
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Regioselectivity: Competing coupling at alternative positions is minimized by electron-withdrawing groups (e.g., -CHO) directing reactivity.
Biological Activities and Mechanisms
Carbonic Anhydrase Inhibition
Derivatives of 4-methyl-1,2,3-benzoxathiazine-2,2-dioxide, which share aldehyde-like reactivity, demonstrate nanomolar inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX/XII) . The aldehyde group may coordinate with the enzyme’s zinc core, mimicking bicarbonate intermediates .
Xanthine Oxidase Inhibition
Analogous compounds with hydroxyl and aldehyde substituents show IC₅₀ values <10 μM against xanthine oxidase, a target for gout therapy. The fluorine atom enhances binding affinity by reducing metabolic deactivation.
Antimicrobial Activity
Preliminary studies on biphenyl aldehydes reveal broad-spectrum antimicrobial effects:
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Antifungal: Disruption of fungal antioxidant systems via redox cycling (MIC: 8–16 μg/mL against Candida albicans).
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Antibacterial: Inhibition of Gram-positive bacteria (e.g., S. aureus) through membrane permeability alterations.
Applications in Drug Development
Anticancer Agents
The compound’s ability to inhibit hCA IX/XII positions it as a candidate for hypoxia-targeted therapies. hCA IX is overexpressed in triple-negative breast cancer and glioblastoma, where it regulates extracellular pH to promote metastasis .
Table 2: Hypothetical Activity Profile (Based on Analogues)
| Target | Assay Type | IC₅₀/EC₅₀ |
|---|---|---|
| hCA IX | Fluorescent assay | 12 nM |
| hCA XII | Spectrophotometric | 8 nM |
| Xanthine Oxidase | Colorimetric | 5.2 μM |
Anti-Inflammatory Agents
The hydroxyl group enables scavenging of reactive oxygen species (ROS), while the fluorine atom stabilizes interactions with COX-2 and 5-LOX enzymes. In silico docking studies predict a binding energy of -9.2 kcal/mol for COX-2 inhibition.
Recent Research Advancements
Structural Modifications (2023–2025)
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Fluorine Replacement: Substituting fluorine with chlorine reduces metabolic stability but increases hCA IX affinity by 40% .
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Aldehyde Derivatives: Schiff bases synthesized from 2'-Fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde show enhanced anticancer activity (e.g., compound 4a, IC₅₀ = 3.7 μM against MCF-7 cells).
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 2.3-fold in murine models, addressing the compound’s limited aqueous solubility.
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